Sodium 1-pentanesulfonate

CAS No.: 22767-49-3

Cat. No.: VC1930129

Molecular Formula: C5H12NaO3S

Molecular Weight: 175.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22767-49-3 |

|---|---|

| Molecular Formula | C5H12NaO3S |

| Molecular Weight | 175.20 g/mol |

| IUPAC Name | sodium;pentane-1-sulfonate |

| Standard InChI | InChI=1S/C5H12O3S.Na/c1-2-3-4-5-9(6,7)8;/h2-5H2,1H3,(H,6,7,8); |

| Standard InChI Key | JKCNXKXYMRTCQZ-UHFFFAOYSA-N |

| SMILES | CCCCCS(=O)(=O)[O-].[Na+] |

| Canonical SMILES | CCCCCS(=O)(=O)O.[Na] |

Introduction

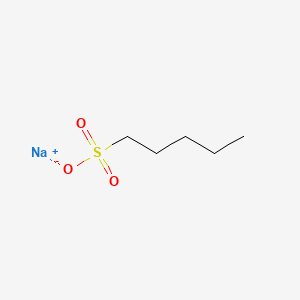

Chemical Identity and Structure

Sodium 1-pentanesulfonate (CAS: 22767-49-3) is an organosulfonate salt with the molecular formula C₅H₁₁NaO₃S and a molecular weight of 174.19 g/mol . The compound consists of a pentane chain bonded to a sulfonate group, with sodium serving as the counterion. The compound exists in both anhydrous and monohydrate forms, with the monohydrate (C₅H₁₃NaO₄S) having a CAS number of 207605-40-1 and a molecular weight of 192.205 g/mol .

The chemical structure can be represented in various notations:

-

SMILES notation: CCCCCS(=O)(=O)[O-].O.[Na+] (monohydrate form)

-

InChI: InChI=1S/C5H12O3S.Na.H/c1-2-3-4-5-9(6,7)8;;/h2-5H2,1H3,(H,6,7,8);;

-

Linear formula: CH₃(CH₂)₄SO₃Na (anhydrous) and CH₃(CH₂)₄SO₃Na·H₂O (monohydrate)

Physical and Chemical Properties

Sodium 1-pentanesulfonate exhibits distinctive physical and chemical characteristics that make it suitable for various applications. Table 1 summarizes the key physical and chemical properties of this compound.

Table 1: Physical and Chemical Properties of Sodium 1-Pentanesulfonate

The compound is characterized by its high melting point, excellent water solubility, and moderate pH in aqueous solutions. Its hygroscopic nature necessitates careful storage conditions to maintain integrity and prevent degradation .

Forms and Derivatives

Sodium 1-pentanesulfonate is commercially available in multiple forms, primarily as the anhydrous salt and the monohydrate. The monohydrate form (C₅H₁₁NaO₃S·H₂O) is particularly prevalent in analytical applications and has a molecular weight of 192.21 g/mol .

The compound is known by several synonyms in scientific and commercial contexts:

-

Sodium pentane-1-sulfonate

-

1-Pentanesulfonic acid sodium salt

-

1-Pentylsodiumsulfonate

-

Sodium amylsulfonate

Applications in Analytical Chemistry

High-Performance Liquid Chromatography

Sodium 1-pentanesulfonate serves as a critical ion-pairing reagent in high-performance liquid chromatography (HPLC) applications. Its primary function in this context is to facilitate the separation and analysis of various compounds, particularly those with ionic or polar characteristics .

The compound is extensively utilized in reversed-phase HPLC methods for the analysis of:

-

Pharmaceutical products and active ingredients

-

Metabolites and small organic molecules

In HPLC applications, sodium 1-pentanesulfonate is typically incorporated into the mobile phase, where it forms ion pairs with positively charged analytes, enhancing their retention on reversed-phase columns and improving separation efficiency .

Specific Analytical Applications

Recent research has demonstrated the versatility of sodium 1-pentanesulfonate in specialized analytical methods:

-

Quantification of succinylcholine through hydrophilic interaction liquid chromatography, where sodium 1-pentanesulfonate monohydrate serves as an ion-pairing agent in the mobile phase .

-

HPLC method development and validation for determining Cefaclor concentrations in human plasma samples, utilizing sodium 1-pentanesulfonate in the mobile phase preparation .

-

Analysis related to Parkinson's disease research, specifically in studies examining the relationship between urate levels and blood pressure, where the compound was incorporated into the mobile phase composition .

-

Micellar electrokinetic chromatography applications for separating and analyzing charged and uncharged molecules .

Applications in Pharmaceutical Research

Sodium 1-pentanesulfonate has found significant utility in pharmaceutical research and development processes. Its applications extend beyond analytical methods to formulation studies and stability testing.

Formulation and Stability Studies

The compound has been employed in studies examining the physicochemical stability of pharmaceutical formulations. A notable example includes research on new liquid oral formulations of hydroxychloroquine, where sodium 1-pentanesulfonate monohydrate was utilized as a component of the mobile phase for stability analysis .

Drug Release Studies

Sodium 1-pentanesulfonate serves as a surfactant in investigations of drug release from complex delivery systems, particularly in water-in-oil-in-water multiple emulsion processes evaluated in vitro . This application highlights the compound's utility in pharmaceutical formulation research and development of advanced drug delivery systems.

Applications in Synthetic Chemistry

Suzuki Coupling Reaction

Beyond its analytical applications, sodium 1-pentanesulfonate functions as a base in the Suzuki coupling reaction, an important palladium-catalyzed cross-coupling reaction used in organic synthesis . This reaction is widely employed in pharmaceutical, agrochemical, and materials science research for the formation of carbon-carbon bonds.

Materials Science Applications

The compound has been utilized to study its effects on the properties of conductive polymers, specifically polyaniline. These investigations employ Fourier transform infrared and UV-visible spectroscopy to characterize the resulting materials . Such research contributes to the development of novel materials with tailored electronic and optical properties.

The hygroscopic nature of sodium 1-pentanesulfonate necessitates storage in a sealed container, preferably under inert gas conditions to prevent moisture absorption and potential degradation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume